molecular formula C7H3Cl2IN2 B1604403 4,6-Dichloro-3-iodo-1H-indazole CAS No. 885519-60-8

4,6-Dichloro-3-iodo-1H-indazole

Cat. No. B1604403
M. Wt: 312.92 g/mol
InChI Key: ZHTMNBMYTMSRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • ChemSpider ID : 26464621

Synthesis Analysis

The synthetic routes for imidazole-containing compounds are diverse. Imidazole, a five-membered heterocyclic moiety, has three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It is also known as 1,3-diazole . Imidazole plays a crucial role in the development of new drugs due to its broad range of chemical and biological properties. Various synthetic strategies have been explored, including transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free approaches .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-3-iodo-1H-indazole consists of a fused indazole ring system with chlorine and iodine substituents. The presence of halogens can significantly impact its reactivity and properties .


Physical And Chemical Properties Analysis

  • Tautomeric Forms : Due to the positive charge on either nitrogen atom, it exhibits two equivalent tautomeric forms .

Safety And Hazards

Safety data for this compound should be obtained from reliable sources such as Material Safety Data Sheets (MSDS). It is essential to handle it with care, considering its halogen substituents .

properties

IUPAC Name

4,6-dichloro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTMNBMYTMSRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646196
Record name 4,6-Dichloro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-3-iodo-1H-indazole

CAS RN

885519-60-8
Record name 4,6-Dichloro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-3-iodo-1H-indazole
Reactant of Route 2
4,6-Dichloro-3-iodo-1H-indazole
Reactant of Route 3
Reactant of Route 3
4,6-Dichloro-3-iodo-1H-indazole
Reactant of Route 4
4,6-Dichloro-3-iodo-1H-indazole
Reactant of Route 5
Reactant of Route 5
4,6-Dichloro-3-iodo-1H-indazole
Reactant of Route 6
4,6-Dichloro-3-iodo-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.